molecular formula C20H20N4O2 B6926827 N-[2-(1H-benzimidazol-2-yl)phenyl]-7-oxoazepane-2-carboxamide

N-[2-(1H-benzimidazol-2-yl)phenyl]-7-oxoazepane-2-carboxamide

Cat. No.: B6926827
M. Wt: 348.4 g/mol
InChI Key: RQVBYJLSRXCVGM-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)phenyl]-7-oxoazepane-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with an azepane ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-7-oxoazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-18-12-6-5-11-17(21-18)20(26)24-14-8-2-1-7-13(14)19-22-15-9-3-4-10-16(15)23-19/h1-4,7-10,17H,5-6,11-12H2,(H,21,25)(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVBYJLSRXCVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-7-oxoazepane-2-carboxamide typically involves multiple steps. One common method starts with the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The final step often involves the formation of the carboxamide group under mild acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)phenyl]-7-oxoazepane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)phenyl]-7-oxoazepane-2-carboxamide is unique due to its combination of the benzimidazole and azepane moieties. This dual structure enhances its pharmacological profile and makes it a versatile compound for various applications .

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